2-Chloro-7-methylthieno[3,2-D]pyrimidine 2-Chloro-7-methylthieno[3,2-D]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1355963-58-4
VCID: VC3294876
InChI: InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3
SMILES: CC1=CSC2=CN=C(N=C12)Cl
Molecular Formula: C7H5ClN2S
Molecular Weight: 184.65 g/mol

2-Chloro-7-methylthieno[3,2-D]pyrimidine

CAS No.: 1355963-58-4

Cat. No.: VC3294876

Molecular Formula: C7H5ClN2S

Molecular Weight: 184.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methylthieno[3,2-D]pyrimidine - 1355963-58-4

Specification

CAS No. 1355963-58-4
Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
IUPAC Name 2-chloro-7-methylthieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3
Standard InChI Key AQBLWMRQXJGHSE-UHFFFAOYSA-N
SMILES CC1=CSC2=CN=C(N=C12)Cl
Canonical SMILES CC1=CSC2=CN=C(N=C12)Cl

Introduction

Structural Characteristics

Molecular Structure

2-Chloro-7-methylthieno[3,2-d]pyrimidine consists of a fused heterocyclic system comprising a thiophene ring and a pyrimidine ring. This bicyclic structure features a chlorine atom at position 2 of the pyrimidine ring and a methyl substituent at position 7 of the thiophene portion. The compound's molecular formula is C₇H₅ClN₂S, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms .

Structural Representations

The compound can be represented using various chemical notations that help identify and distinguish it from similar compounds. The SMILES (Simplified Molecular Input Line Entry System) notation for 2-chloro-7-methylthieno[3,2-d]pyrimidine is CC1=CSC2=CN=C(N=C12)Cl, which encodes the two-dimensional structure of the molecule . The International Chemical Identifier (InChI) representation is InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3, providing a standardized method for representing the chemical structure .

Identification Parameters

The compound is uniquely identified by its InChIKey: AQBLWMRQXJGHSE-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the compound that can be used for database searches and chemical information retrieval . The compound identification number (CID) 58056208 further facilitates its recognition in chemical databases .

Physical and Chemical Properties

Basic Physical Properties

2-Chloro-7-methylthieno[3,2-d]pyrimidine has a molecular weight of approximately 184.65 g/mol, calculated based on its molecular formula C₇H₅ClN₂S. Based on its structure, this compound is expected to exist as a solid at room temperature, with physical properties typical of halogenated heterocyclic compounds.

Predicted Collision Cross Section

One of the notable aspects of 2-chloro-7-methylthieno[3,2-d]pyrimidine is its predicted collision cross section (CCS) data, which provides valuable information about the compound's size and shape in the gas phase. This parameter is particularly useful for analytical techniques such as ion mobility spectrometry. The predicted CCS values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺184.99347132.9
[M+Na]⁺206.97541148.8
[M+NH₄]⁺202.02001143.4
[M+K]⁺222.94935140.5
[M-H]⁻182.97891135.5
[M+Na-2H]⁻204.96086140.3
[M]⁺183.98564136.8
[M]⁻183.98674136.8

These values indicate the compound's behavior under different ionization conditions, which is critical information for analytical chemists developing methods for its detection and quantification .

Chemical Reactivity and Functional Groups

Reactive Centers

The chemical reactivity of 2-chloro-7-methylthieno[3,2-d]pyrimidine is primarily dictated by the presence of the chlorine atom at position 2 of the pyrimidine ring. This halogen substituent renders the compound susceptible to nucleophilic substitution reactions, making it a valuable intermediate for further chemical modifications. The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols under appropriate reaction conditions.

Structure-Reactivity Relationships

The thieno[3,2-d]pyrimidine core provides a scaffold that can be further functionalized, with the methyl group at position 7 offering a potential site for additional chemical transformations. The methyl group can undergo oxidation, radical halogenation, or serve as a handle for introducing more complex substituents through C-H activation strategies.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties of 2-chloro-7-methylthieno[3,2-d]pyrimidine can be enhanced by comparing it with related compounds. For instance, 4-chloro-7-methylthieno[3,2-d]pyrimidine differs from the title compound only in the position of the chlorine atom (position 4 instead of position 2). This positional isomer carries the CAS number 175137-21-0 and shares the same molecular formula C₇H₅ClN₂S .

Structural Variations

The thieno[3,2-d]pyrimidine scaffold is found in numerous compounds of pharmaceutical interest. Variations in the position of substituents on this core structure can lead to significant differences in biological activity and chemical properties. The position of the chlorine atom (position 2 versus position 4) may impact the compound's reactivity, especially in nucleophilic substitution reactions that are common for halogenated heterocycles.

Synthetic Approaches

Selective Halogenation Methods

Analytical Considerations

Identification Methods

The identification and characterization of 2-chloro-7-methylthieno[3,2-d]pyrimidine typically involve multiple analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The predicted CCS values provide additional parameters for confirmation using ion mobility spectrometry coupled with mass spectrometry .

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